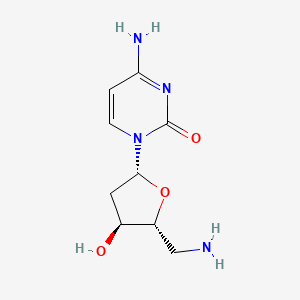
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxytetrahydrofuran ring, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrahydrofuran ring, followed by the introduction of the aminomethyl group and the pyrimidinone moiety. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors are employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxycytidine: Shares structural similarities but differs in the presence of an iodine atom.
5’-Amino-2’,5’-dideoxythymidine: Similar in having an aminomethyl group but differs in the pyrimidine base.
Uniqueness
4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H14N4O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O3/c10-4-6-5(14)3-8(16-6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
ZFCKWNAAMQBWJK-SHYZEUOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CN)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


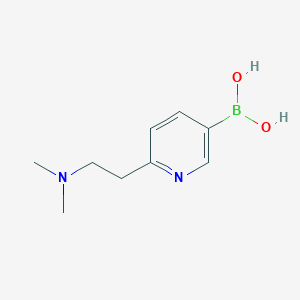
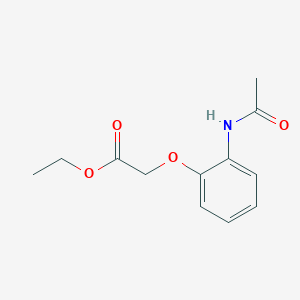


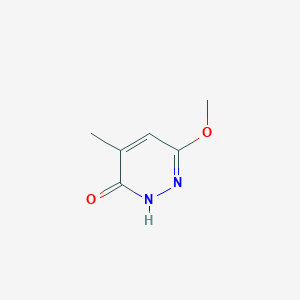
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)




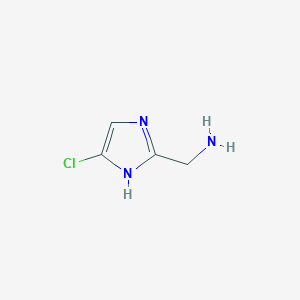

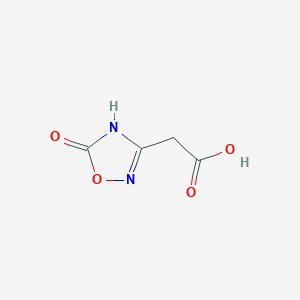
![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
